molecular formula C21H25FN4O4S B4640917 ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B4640917
M. Wt: 448.5 g/mol
InChI Key: OMVVHBKECOJMFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex ethyl derivatives involves multiple steps, including the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in ethanol/triethylamine (TEA) solution at room temperature. This process leads to the formation of novel compounds, including ethyl iminothiazolopyridine-4-carboxylate and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate derivatives. The structures of these synthesized compounds were confirmed using elemental analysis and spectroscopic data (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of ethyl derivatives reveals intricate details, such as the crystallization of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate in the orthorhombic space group, demonstrating the compound's precise geometric arrangement. This includes intramolecular N-H…O hydrogen bonds forming an S(6) graph-set motif and a two-dimensional network formed by intermolecular N-H…O hydrogen bonds (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The compound reacts with secondary amines to yield N,N′-disubstituted piperazine derivatives regardless of the reactant ratio, showcasing its reactivity and the possibility of generating diverse chemical structures through its interactions (Vasileva et al., 2018).

Physical Properties Analysis

Analysis of the physical properties of similar compounds includes thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy, offering insights into the stability and behavior of these molecules under various conditions (Sapnakumari et al., 2014).

Chemical Properties Analysis

The compound's chemical properties are highlighted by its reactions with secondary amines and the resulting synthesis of N,N′-disubstituted piperazine derivatives. This reflects the compound's versatility and the potential for diverse chemical transformations (Vasileva et al., 2018).

properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O4S/c1-3-30-21(29)17-13(2)18(19(23)28)31-20(17)24-16(27)12-25-8-10-26(11-9-25)15-6-4-14(22)5-7-15/h4-7H,3,8-12H2,1-2H3,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVVHBKECOJMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 2
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 5
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-(aminocarbonyl)-2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

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